Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Overview
Description
Heptanoic acid, 2-amino-7-phosphono-, (2R)-, also known as D-AP7, is a chemical compound with the molecular formula C7H16NO5P . It is a specific NMDA antagonist and is the more active form of DL-AP7 .
Molecular Structure Analysis
The molecular structure of D-AP7 consists of a heptanoic acid backbone with an amino group at the 2nd carbon and a phosphono group at the 7th carbon . The molecular weight is 225.18 g/mol .Physical And Chemical Properties Analysis
D-AP7 has a boiling point of 480.1°C at 760 mmHg and a refractive index of 1.523 . Its flash point is 244.2°C . The density of D-AP7 is 1.39g/cm3 .Scientific Research Applications
Biological and Medicinal Chemistry Applications
Broad Biological Activity and Enzyme Inhibition : α-Aminophosphonates, including derivatives of heptanoic acid, 2-amino-7-phosphono-, (2R)-, are known for their wide range of biological activities and their ability to influence physiological and pathological processes. These compounds have been extensively studied for their role in inhibiting enzymes of different classes and origins. The NCP molecular fragment present in these compounds allows for structural modifications, leading to broad biological relevance. For instance, the inhibition of enzymes such as angiotensin I converting enzyme (ACE) by compounds like fosinopril showcases the medicinal chemistry applications of these molecules (Mucha, Kafarski, & Berlicki, 2011).
Calcium Binding and Solution Behavior : The study of calcium-phosphonate interactions has revealed the complexation behavior of α-amino-phosphonic acids, highlighting their potential in designing compounds with specific calcium binding capabilities. Such insights are crucial for developing novel pharmaceuticals and understanding the biological role of these compounds (Demadis et al., 2009).
Synergistic Extraction and Separation of Rare Earths : The use of α-aminophosphonic acid extractants demonstrates the potential of these compounds in the field of hydrometallurgy, particularly in the extraction and separation of rare earth elements. This application underscores the versatility of α-aminophosphonates beyond biological systems (Kuang et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Aminophosphonic Acids : The synthesis of aminophosphonic acids, which are considered analogues of amino acids, has been a significant area of research. These compounds are structurally analogous to amino acids and mimic the transition state of peptide hydrolysis, offering a wide range of applications in synthetic organic chemistry and medicinal chemistry (Naydenova, Todorov, & Troev, 2010).
Advanced Materials and Catalysis
Metal-Organic Frameworks (MOFs) : Research into zinc phosphono-amino-carboxylates has demonstrated the potential of α-aminophosphonates in constructing MOFs with diverse structures. These frameworks have implications for various applications, including catalysis, gas storage, and separation technologies (Hartman et al., 2000).
Environmental and Agricultural Applications
Phosphonate Degradation in Environmental Microbiology : The degradation of phosphonates, including compounds related to heptanoic acid, 2-amino-7-phosphono-, (2R)-, by environmental bacteria plays a significant role in biogeochemical phosphorus cycling. Understanding the microbial breakdown of these compounds can inform strategies for managing phosphorus in ecosystems (Quinn et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-7-phosphonoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanoic acid, 2-amino-7-phosphono-, (2R)- | |
CAS RN |
81338-23-0 | |
Record name | AP-7, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AP-7, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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